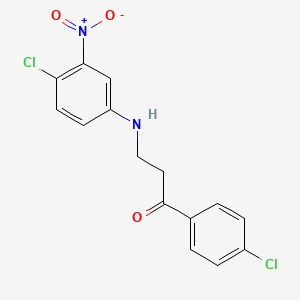

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone

Description

The compound 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone features a propanone backbone substituted with two aromatic groups: a 4-chloro-3-nitroanilino moiety and a 4-chlorophenyl ring. The molecular formula is inferred as C₁₅H₁₁Cl₂N₂O₃ based on structural analogs (e.g., ). Key features include:

Properties

IUPAC Name |

3-(4-chloro-3-nitroanilino)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWQQCOUBJTDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Acylation: The nitrated product is then subjected to acylation with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired ketone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and 4-chlorobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products

Reduction: The major product would be 3-(4-amino-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in research to study the effects of chloro and nitro groups on biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural variations and properties of analogs:

Key Trends and Design Considerations

Substituent Effects :

- Nitro groups enhance electrophilicity but may increase toxicity.

- Chlorine atoms improve lipophilicity but reduce metabolic stability.

- Methoxy groups (e.g., ) balance solubility and hydrophobicity.

Bioactivity: Compounds with enone moieties (α,β-unsaturated ketones) show pronounced cytotoxicity, likely via Michael addition reactions with cellular nucleophiles . Piperidinyl substituents (e.g., Aldi-4) enhance target engagement in enzyme inhibition .

Unmet Needs: Limited data exist on the target compound’s biological activity. Structural analogs with thienyl groups () or cyclohexyl substituents () remain unexplored pharmacologically.

Biological Activity

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 320.19 g/mol

- CAS Number : 3946-29-0

- Density : 1.3 g/cm³

- Boiling Point : 344.6 °C at 760 mmHg

Synthesis

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the reaction of 4-chloro-3-nitroaniline with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that facilitate the formation of the desired product.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound inhibits cell cycle progression, particularly at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

In a case study involving human breast cancer cells, treatment with 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.

- DNA Interaction : It is hypothesized that the compound can intercalate into DNA, leading to disruptions in replication and transcription processes.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | MCF-7 (Breast Cancer) | 15.0 | |

| Anti-inflammatory | RAW264.7 Macrophages | 20.0 |

Case Studies

-

Anticancer Study on MCF-7 Cells :

- Objective: Evaluate the cytotoxic effects of the compound on breast cancer cells.

- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with increased apoptosis confirmed by flow cytometry.

-

Antimicrobial Efficacy Against E. coli :

- Objective: Assess the antibacterial properties of the compound.

- Findings: The compound demonstrated a dose-dependent inhibition of bacterial growth, with an IC50 value indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.